molecular formula C9H7Cl2NO B2817502 5,6-Dichloro-1,2,3,4-tetrahydroisoquinolin-1-one CAS No. 73075-67-9

5,6-Dichloro-1,2,3,4-tetrahydroisoquinolin-1-one

Cat. No.: B2817502
CAS No.: 73075-67-9
M. Wt: 216.06
InChI Key: SBVHUZPHJVYZAN-UHFFFAOYSA-N
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Description

5,6-Dichloro-1,2,3,4-tetrahydroisoquinolin-1-one is a chemical compound with the molecular formula C9H7Cl2NO. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Scientific Research Applications

5,6-Dichloro-1,2,3,4-tetrahydroisoquinolin-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

    Industry: It is used in the development of new materials and chemical processes

Safety and Hazards

The safety information for 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline indicates that it has a GHS07 signal word warning . The hazard statements include H302, H315, H319, H335 .

Future Directions

The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity . This suggests that similar compounds may have potential for future research and development.

Chemical Reactions Analysis

5,6-Dichloro-1,2,3,4-tetrahydroisoquinolin-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 5,6-Dichloro-1,2,3,4-tetrahydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

5,6-Dichloro-1,2,3,4-tetrahydroisoquinolin-1-one can be compared with other isoquinoline derivatives such as:

    1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar structure but lacking the chlorine substituents.

    6,7-Dichloro-1,2,3,4-tetrahydroisoquinolin-1-one: A similar compound with chlorine atoms at different positions.

    5,6-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-one: A derivative with methoxy groups instead of chlorine atoms.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .

Properties

IUPAC Name

5,6-dichloro-3,4-dihydro-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2NO/c10-7-2-1-6-5(8(7)11)3-4-12-9(6)13/h1-2H,3-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVHUZPHJVYZAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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